5-Bromo-6-chloropyrimidine-2,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REENKIULWYZNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291020 | |
| Record name | 5-bromo-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-68-7 | |
| Record name | NSC72464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation in Research of 5 Bromo 6 Chloropyrimidine 2,4 Diamine and Derivatives
Advanced Spectroscopic Characterization Techniques in Structural Confirmation
Spectroscopy is the cornerstone of molecular structure elucidation, probing the interaction of electromagnetic radiation with matter to reveal details about bonding, functional groups, and electronic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and stereochemistry of atoms.
For the precursor, 2,4-Diamino-6-chloropyrimidine , the ¹H NMR spectrum is relatively simple. In a solvent like DMSO-d₆, it would characteristically show a singlet for the C5-H proton, and distinct signals for the protons of the two non-equivalent amino groups (C2-NH₂ and C4-NH₂). chemicalbook.comrsc.org The chemical shifts for the amino protons can be broad and their position can vary with concentration and temperature due to hydrogen bonding and exchange phenomena. The lone C5-H proton typically appears as a singlet around δ 5.8-6.6 ppm. chemicalbook.com
Upon bromination at the C-5 position to form 5-Bromo-6-chloropyrimidine-2,4-diamine , the most significant change in the ¹H NMR spectrum is the disappearance of the signal corresponding to the C5-H proton. The chemical shifts of the amino protons would also be affected. The introduction of the electronegative and sterically bulky bromine atom adjacent to the C6-Cl and C4-NH₂ groups would likely induce a downfield shift in the signals for the C4-NH₂ protons due to electronic and steric effects. modgraph.co.ukrsc.org
The ¹³C NMR spectrum provides complementary information. For 2,4-Diamino-6-chloropyrimidine , four distinct signals are expected. Based on data from similar pyrimidine (B1678525) systems, the carbons bonded to nitrogen (C2, C4, C6) appear at lower field (higher ppm) than the C5 carbon. nih.gov The C2 and C4 carbons, bonded to two nitrogen atoms, would be the most deshielded, followed by the chlorine-bearing C6, and finally the C5 carbon.
For This compound , the C5 signal would show a significant upfield shift due to the "heavy atom effect" of bromine, while the adjacent C4 and C6 carbons would experience a downfield shift. ipb.pt
| Compound | Technique | Nucleus | Predicted/Observed Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 2,4-Diamino-6-chloropyrimidine | ¹H NMR | H5 | ~5.8-6.6 (s, 1H) chemicalbook.com |
| NH₂ | Separate signals for C2-NH₂ and C4-NH₂ | ||
| ¹³C NMR | C2, C4, C6, C5 | ~163 (C2), ~165 (C4), ~158 (C6), ~85 (C5) (Predicted) | |
| This compound | ¹H NMR | NH₂ | Signals for C2-NH₂ and C4-NH₂ (C5-H absent) |
| ¹³C NMR | C2, C4, C6, C5 | ~162 (C2), ~164 (C4), ~160 (C6), ~75 (C5) (Predicted) |
Mass Spectrometry (MS) in Molecular Formula Determination
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental composition of a compound.
For This compound (C₄H₄BrClN₄), the nominal molecular weight is 222 g/mol . However, a key feature in its mass spectrum would be the distinctive isotopic pattern arising from the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). This results in a cluster of molecular ion peaks. The most prominent peaks would be at m/z 222 (for C₄H₄⁷⁹Br³⁵ClN₄) and 224 (for C₄H₄⁸¹Br³⁵ClN₄ and C₄H₄⁷⁹Br³⁷ClN₄), with a smaller peak at m/z 226 (for C₄H₄⁸¹Br³⁷ClN₄). High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision by measuring the exact mass, for instance, 221.931 for the C₄H₄⁷⁹Br³⁵ClN₄ ion. rsc.org
The fragmentation pattern would likely involve the initial loss of a halogen atom. libretexts.orglibretexts.org Cleavage of the C-Br bond (loss of 79/81 Da) or C-Cl bond (loss of 35/37 Da) would be expected, followed by further fragmentation of the pyrimidine ring. Analysis of the precursor, 2,4-Diamino-6-chloropyrimidine , shows a strong molecular ion peak at m/z 144 and a significant fragment at m/z 109, corresponding to the loss of the chlorine atom. nih.gov
| Compound | Formula | Calculated Exact Mass (Monoisotopic) | Expected Key [M]⁺ Isotope Peaks (m/z) |
| 2,4-Diamino-6-chloropyrimidine | C₄H₅ClN₄ | 144.0203 nih.gov | 144, 146 |
| This compound | C₄H₄BrClN₄ | 221.9310 | 222, 224, 226 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups in a molecule by probing their characteristic vibrational frequencies. fishersci.com
The IR spectrum of 2,4-Diamino-6-chloropyrimidine displays characteristic bands for the amino groups, including N-H stretching vibrations typically in the 3100-3500 cm⁻¹ region and N-H bending (scissoring) vibrations around 1600-1650 cm⁻¹. nih.govnist.gov Vibrations associated with the pyrimidine ring (C=C and C=N stretching) appear in the 1400-1600 cm⁻¹ region. researchgate.net
For This compound , these fundamental vibrations would persist. Additionally, the spectrum would feature absorptions corresponding to the carbon-halogen bonds in the fingerprint region. The C-Cl stretching vibration is typically found in the 850-550 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, generally between 690-515 cm⁻¹. libretexts.orgorgchemboulder.com These bands can confirm the presence of both halogen substituents.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference Compound(s) |
| Amino (N-H) | Stretching | 3100 - 3500 | 2,4-Diamino-6-chloropyrimidine nih.gov |
| Amino (N-H) | Bending | 1600 - 1650 | 2,4-Diamino-6-chloropyrimidine nih.gov |
| Pyrimidine Ring | C=C, C=N Stretching | 1400 - 1600 | Substituted Pyrimidines researchgate.net |
| C-Cl | Stretching | 850 - 550 | Alkyl Halides libretexts.orgorgchemboulder.com |
| C-Br | Stretching | 690 - 515 | Alkyl Halides libretexts.orgorgchemboulder.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For heterocyclic compounds like pyrimidines, the main absorptions are due to n→π* and π→π* electronic transitions.
The UV-Vis spectrum of 2,4-Diamino-6-chloropyrimidine in a solvent like ethanol (B145695) would be expected to show strong absorptions characteristic of substituted pyrimidines. nih.gov The introduction of the two amino groups (auxochromes) typically causes a bathochromic (red) shift of the π→π* transitions compared to the parent pyrimidine ring.
For This compound , the addition of the bromine atom, another auxochrome, is expected to further shift the absorption maxima to longer wavelengths (a further bathochromic shift). The electronic structure is influenced by the interplay of all substituents on the pyrimidine ring. chemicalbook.com
Crystallographic Studies and Molecular Architecture Analysis
While spectroscopy provides crucial information about connectivity and functional groups, X-ray crystallography offers a definitive map of the atomic positions in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays, a crystal produces a unique pattern from which the electron density, and thus the atomic positions, can be calculated.
While a crystal structure for this compound is not publicly available, the structure of its precursor, 2,4-Diamino-6-chloropyrimidine , has been determined and is accessible in the Crystallography Open Database (COD entries 1559092 and 2236934). nih.govcrystallography.net These structures show a planar pyrimidine ring. A key feature of the solid-state architecture is the extensive network of intermolecular hydrogen bonds formed between the amino groups of one molecule and the ring nitrogen atoms of neighboring molecules. This hydrogen bonding dictates the crystal packing.
Analysis of Intermolecular Interactions and Supramolecular Networks
The arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial in determining the physical and chemical properties of crystalline materials. In the case of pyrimidine derivatives, particularly those with amino and halogen substituents like this compound, hydrogen bonding and other non-covalent interactions play a pivotal role in the formation of complex supramolecular architectures.
Research on analogous compounds, such as 5-Bromo-2-chloropyrimidin-4-amine, reveals the prevalence of strong intermolecular hydrogen bonds. In the crystal structure of this related molecule, N—H···N hydrogen bonds are the dominant interactions, leading to the formation of specific, repeating patterns. researchgate.netnih.gov Molecules are linked into inversion dimers through these hydrogen bonds. researchgate.netnih.gov This dimeric motif is a common feature in many aminopyrimidine structures.
These dimers then act as building blocks, further connected by additional N—H···N hydrogen bonds, to extend the structure into a two-dimensional supramolecular network. researchgate.netnih.gov The presence of multiple hydrogen bond donors (the amino groups) and acceptors (the pyrimidine ring nitrogen atoms) in this compound suggests the potential for even more intricate and robust hydrogen-bonded networks. The additional amino group at the 2-position, compared to 5-Bromo-2-chloropyrimidin-4-amine, introduces more donors, which could lead to the formation of three-dimensional networks.
The interplay of different types of hydrogen bonds (e.g., N—H···N, N—H···Cl) and potentially weaker interactions like C—H···N or halogen bonds (Br···N, Cl···N) can lead to a variety of supramolecular assemblies, ranging from simple chains and sheets to more complex 3D frameworks. researchgate.netnih.gov The study of these networks is critical for crystal engineering, where the goal is to design materials with specific properties based on their crystal structure.
A detailed analysis of the hydrogen bond geometry in the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine provides a template for understanding the interactions in this compound. The key parameters for these interactions are the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle.
Table 1: Hydrogen-Bond Geometry (Å, °) in the Analogous Compound 5-Bromo-2-chloropyrimidin-4-amine
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N7—H71···N1 | 0.78 | 2.38 | 3.087 | 153 |
| N7—H72···N3 | 0.91 | 2.19 | 3.088 | 171 |
Data sourced from a study on 5-Bromo-2-chloropyrimidin-4-amine, a closely related analogue. researchgate.net
Impact of Molecular Planarity and Hydrogen Bonding on Crystal Packing
In related structures like 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is observed to be essentially planar. researchgate.netnih.gov The bromine, chlorine, and amino group substituents are also found to be coplanar with the ring. researchgate.netnih.gov This molecular planarity facilitates efficient packing in the crystal lattice, often leading to layered structures.
The extensive hydrogen bonding, as discussed in the previous section, works in concert with the molecular planarity to direct the crystal packing. The formation of hydrogen-bonded dimers and sheets creates stable, extended networks. researchgate.netnih.gov In the case of 5-Bromo-2-chloropyrimidin-4-amine, the two-dimensional networks are arranged parallel to the bc plane of the unit cell. researchgate.netnih.gov
The combination of a planar core and multiple hydrogen bonding sites in this compound is expected to result in a highly ordered and stable crystal structure. The planarity allows for close stacking of the pyrimidine rings, potentially leading to π–π stacking interactions, which would further stabilize the crystal packing. These stacking interactions, along with the in-plane hydrogen bonding networks, are crucial in determining the density, stability, and other solid-state properties of the compound.
The orientation of the amino groups and the specific hydrogen bonding motifs they adopt are critical. The ability of the two amino groups in this compound to form multiple hydrogen bonds simultaneously can lead to a high degree of intermolecular connectivity, resulting in a tightly packed and robust crystalline solid. The planarity of the molecule ensures that these interactions can be formed in a regular and repeating manner throughout the crystal.
Computational and Theoretical Investigations of Molecular Behavior of 5 Bromo 6 Chloropyrimidine 2,4 Diamine
Quantum Chemical Studies
Detailed quantum chemical investigations into the electronic structure, reactivity, and stability of 5-Bromo-6-chloropyrimidine-2,4-diamine are not described in the available scientific papers. Consequently, specific data for the following analyses could not be retrieved.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No dedicated studies employing Density Functional Theory (DFT) to calculate the electronic structure and predict the reactivity of this compound were found. Such calculations would typically provide insights into the molecule's geometry, orbital energies, and electron density distribution.
HOMO-LUMO Analysis and Charge Transfer Characteristics
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, are not reported in the reviewed literature. An analysis of the HOMO-LUMO gap is crucial for understanding the chemical reactivity and charge transfer characteristics within the molecule.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability
There is no available research that details a Natural Bond Orbital (NBO) analysis for this compound. This type of analysis is instrumental in understanding the hyperconjugative interactions and the delocalization of electron density, which are key factors in determining molecular stability.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were identified. MEP mapping is a valuable tool for visualizing the electron density and predicting sites for electrophilic and nucleophilic attack, thereby offering insights into potential intermolecular interactions.
Molecular Modeling and Docking Simulations for Target Interactions
While direct, in-depth computational studies are scarce, some research has touched upon the interaction of this compound with biological targets.
Prediction of Binding Modes with Biological Macromolecules
Molecular docking studies have been performed on this compound to assess its potential as an antibacterial agent. Research indicates that this compound exhibits inhibitory activity against E. coli. researchgate.net Specifically, a molecular docking simulation predicted its binding mode with E. coli primase. researchgate.net
The study reported a notable binding energy for this interaction, suggesting a stable binding affinity. researchgate.net The interaction is believed to be stabilized by hydrogen bonds between the compound and the amino acid residues within the active site of the enzyme. researchgate.net
Table 1: Molecular Docking Data for this compound
| Biological Target | Binding Energy (kcal/mol) |
| E. coli primase | -4.8 |
This data is based on a specific molecular docking study and represents a predicted value. researchgate.net
Elucidation of Binding Affinities and Molecular Interactions
The precise binding affinities and specific molecular interactions of this compound are not extensively detailed in publicly available research. However, computational docking studies on analogous 2,4-diaminopyrimidine (B92962) derivatives provide significant insights into their potential molecular behavior. These studies are crucial in predicting how a ligand might interact with a protein's active site. mdpi.comnih.gov
Molecular docking simulations performed on various 2,4-diaminopyrimidine derivatives against different protein kinases, a common target for this class of compounds, consistently reveal the importance of the 2,4-diamino groups in forming key hydrogen bonds within the ATP-binding site. nih.govnih.gov For instance, in studies of 2,4-diaminopyrimidine derivatives as p21-activated kinase 4 (PAK4) inhibitors, the amino groups frequently form hydrogen bonds with backbone residues in the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov
The introduction of halogen atoms, such as the bromine at position 5 and chlorine at position 6 in the target molecule, is expected to significantly modulate its binding affinity. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the pyrimidine (B1678525) ring and may engage in halogen bonding or other electrostatic interactions. The bulky bromine atom at the C5 position can provide additional van der Waals interactions and influence the compound's orientation within the binding pocket. In a study on 2-amino-4-chloro-pyrimidine derivatives, a compound featuring a bromophenyl piperazine (B1678402) moiety exhibited the highest binding energy score of -8.12 kcal/mol against the main protease of SARS-CoV-2, indicating strong affinity. nih.gov This suggests that the halogen substituents on this compound could contribute favorably to its binding energy with target proteins.
Structure-Activity Relationship (SAR) Elucidation through Computational Methods
In Silico Approaches for SAR Studies of Pyrimidine Derivatives
Computational methods are indispensable tools for elucidating the Structure-Activity Relationships (SAR) of pyrimidine derivatives, providing a rational basis for the design of more potent and selective inhibitors. rsc.orgrsc.org Quantitative Structure-Activity Relationship (QSAR) modeling, a key in silico technique, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org This approach helps to identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the activity of the compounds.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely enhance or diminish biological activity.
Molecular docking simulations are another cornerstone of in silico SAR studies. researchgate.net By predicting the binding pose and energy of a ligand within a protein's active site, docking can explain why certain structural modifications lead to changes in potency. nih.gov For example, docking studies on 2,4-diaminopyrimidine derivatives targeting PAK4 revealed that specific substitutions could optimize interactions with the kinase's active site, leading to compounds with IC50 values in the low nanomolar range. nih.gov These computational insights guide the synthesis of new analogs with improved therapeutic potential. rsc.org
Comparison with Structurally Similar Compounds and Analogues
The SAR of this compound can be inferred by comparing it with its structural analogues. The 2,4-diaminopyrimidine core is a well-established scaffold for kinase inhibitors and other therapeutic agents. researchgate.netnih.gov The activity of these compounds is heavily dependent on the substituents at the 5 and 6 positions of the pyrimidine ring.
2,4-Diamino-6-chloropyrimidine , the direct precursor lacking the C5 bromine, serves as a fundamental building block in chemical synthesis. mdpi.com Its biological activity is generally lower than its more substituted counterparts, but it provides a crucial baseline for comparison. The addition of a bromine atom at the C5 position, yielding the title compound, is expected to increase lipophilicity and potentially introduce favorable interactions within the target's binding site, thereby enhancing potency.
Similarly, studies on other 2,4-diaminopyrimidine series have shown that substitution at the C5 position is critical. For instance, in the development of anti-tubercular agents, the introduction of various aryl groups at the C5 position of a 2,4-diaminopyrimidine core led to compounds with significant activity, with one analog (compound 16l ) showing a good minimum inhibitory concentration (MIC) of 6.25 µg/mL. mdpi.com
The table below presents a comparison of the structures of this compound and its related analogues.
| Compound Name | Structure | Key Differences from Target Compound |
| This compound | Target Compound | |
| 2,4-Diamino-6-chloropyrimidine | Lacks the C5-bromo substituent. nih.gov | |
| 5-Bromo-2,4-dimethoxypyrimidine | Lacks the 2,4-diamino and 6-chloro groups; has 2,4-dimethoxy groups instead. jocpr.com | |
| Compound 6 (from study) | 2-amino-4-(4-bromophenylpiperazin-1-yl)-6-methylpyrimidine. Different substituents at C4, C5, and C6. nih.gov |
Predictive Pharmacokinetic Parameters using In Silico Methods
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of a compound's pharmacokinetic profile. frontiersin.orgnih.gov While specific ADMET data for this compound is not available, predictions can be made based on computational studies of similar pyrimidine derivatives. nih.govnih.gov
Online tools like SwissADME and pkCSM are commonly used to calculate various pharmacokinetic parameters. nih.govnih.gov For a series of 2-amino-4-chloro-pyrimidine derivatives, in silico analysis showed high gastrointestinal (GI) absorption for all tested compounds and a bioavailability score of 0.55. nih.govnih.gov Most of these derivatives were also predicted to cross the blood-brain barrier. nih.gov
Key ADMET parameters typically evaluated for pyrimidine derivatives are summarized in the table below. The predicted values for this compound would likely fall within similar ranges, although the presence of two halogen atoms might increase its lipophilicity and affect properties like skin permeability and metabolism.
| Parameter | Description | Typical Predicted Values for Pyrimidine Derivatives |
| Gastrointestinal (GI) Absorption | The extent to which the compound is absorbed from the gut into the bloodstream. | High nih.govnih.gov |
| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the barrier protecting the brain. | Variable, some permeable nih.gov |
| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. | Generally predicted to be non-inhibitors of major isoforms. |
| hERG Inhibition | Inhibition of the hERG potassium channel, which can lead to cardiotoxicity. | Generally low risk. |
| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Generally compliant or with few violations. dergipark.org.tr |
| Ames Toxicity | A test to assess the mutagenic potential of a compound. | Generally predicted to be non-mutagenic. nih.govnih.gov |
These in silico predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process. frontiersin.org
Mechanistic Biochemical and Biological Activity Research of 5 Bromo 6 Chloropyrimidine 2,4 Diamine
Enzyme and Receptor Interaction Mechanisms (In Vitro Studies)
The 2,4-diaminopyrimidine (B92962) scaffold, a core feature of 5-Bromo-6-chloropyrimidine-2,4-diamine, is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. nih.gov These compounds typically function as type I kinase inhibitors, competing with ATP for binding to the enzyme's active site. nih.gov The 2-amino and pyrimidine (B1678525) N1 moieties are often crucial for forming hydrogen bond interactions with the hinge region of the kinase domain. nih.gov
Derivatives of 5-bromopyrimidine (B23866) have demonstrated potent inhibitory activity against several kinases. For instance, a study on 4-(aryl)-5-bromopyrimidine derivatives identified them as dual inhibitors of Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK3) and Protein Kinase 6 (PfPK6). nih.gov The specificity and potency of these inhibitors are highly dependent on the substituents on the pyrimidine ring. nih.govnih.gov For example, introducing a methyl group at the C-5 or C-6 position of a pyrimidine ring has been shown to significantly enhance selectivity for Cyclin-Dependent Kinase 4 (CDK4) over other CDKs. nih.gov
In the context of Janus Kinase 2 (JAK2), inhibitors with a pyrimidine core are predicted to bind to the ATP-binding site, where the 2-amino group and pyrimidine N1 interact with the hinge region residue Leu932. nih.gov The halogen atoms (bromo and chloro) on the pyrimidine ring of this compound likely occupy and interact with specific pockets within the kinase domain, influencing both potency and selectivity. nih.govnih.gov Research on 2,4-diamino-5-cyanopyrimidine derivatives as Protein Kinase C theta (PKCθ) inhibitors further underscores the importance of the 2,4-diaminopyrimidine core in achieving potent kinase inhibition. nih.gov
Table 1: Inhibitory Activity of a Structurally Related 5-Bromopyrimidine Derivative against Plasmodial Kinases
| Compound | Target Kinase | IC₅₀ (nM) |
| 18j (5-chloro-thiophene substituent at position 4) | PfGSK3 | 550 ± 60 |
| PfPK6 | 130 ± 16 | |
| Data sourced from a study on 4-(aryl)-5-bromopyrimidine derivatives, where compound 18j is a 4-(5-chlorothiophen-2-yl)-5-bromopyrimidine derivative. nih.gov |
Carbonic anhydrases (CAs) are metalloenzymes that are typically inhibited by compounds bearing a sulfonamide group, which coordinates to the zinc ion in the enzyme's active site. nih.govnih.gov While various heterocyclic sulfonamides, including some with pyrimidine moieties, have been investigated as CA inhibitors, the primary mechanism of action relies on the sulfonamide functional group. nih.govnih.gov
Current research literature does not provide specific evidence detailing the interaction of this compound with carbonic anhydrase isoforms. The absence of a zinc-binding group, such as a sulfonamide, in its structure suggests that it is unlikely to inhibit CAs through the classical mechanism. nih.gov
The 2,4-diaminopyrimidine structure is a hallmark of non-classical inhibitors of dihydrofolate reductase (DHFR). nih.govmdpi.com These compounds act as antifolates by mimicking dihydrofolate and competitively inhibiting the enzyme, which is critical for the synthesis of nucleotides and certain amino acids. nih.gov This inhibition disrupts DNA synthesis and cell proliferation. nih.govmdpi.com
Compounds with a 2,4-diaminopyrimidine core, such as trimethoprim, are well-known antibacterial agents that selectively target bacterial DHFR over the human isoform. nih.govnih.gov The development of analogues has extended to targeting DHFR in various pathogens, including Pneumocystis carinii and Toxoplasma gondii. nih.gov
Research into 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives for activity against Mycobacterium tuberculosis DHFR (mt-DHFR) highlights a strategy for achieving selectivity. mdpi.com The design of these inhibitors aims to exploit a unique glycerol (B35011) (GOL) binding site present in mt-DHFR but absent in human DHFR (h-DHFR), thereby enhancing specificity and reducing potential host toxicity. mdpi.com The substituents at the 5- and 6-positions of the pyrimidine ring, such as the bromo and chloro groups in the titular compound, are critical for modulating potency and selectivity against different DHFR isozymes. mdpi.comnih.gov
Table 2: Role of the 2,4-Diaminopyrimidine Core in DHFR Inhibition
| Feature | Description | Significance |
| Core Structure | 2,4-Diaminopyrimidine | Acts as a structural mimic of dihydrofolate, enabling competitive binding to the DHFR active site. nih.govmdpi.com |
| Target Enzymes | Bacterial, Fungal, and Protozoal DHFR | A validated target for antimicrobial drug development. nih.govnih.gov |
| Mechanism | Competitive Inhibition | Blocks the reduction of dihydrofolate to tetrahydrofolate, halting DNA synthesis. nih.gov |
| Selectivity Strategy | Exploiting Species-Specific Pockets | Designing side chains to interact with unique binding sites (e.g., GOL site in mt-DHFR) enhances selectivity over human DHFR. mdpi.com |
The biological activity of this compound and its analogues is not limited to the aforementioned enzymes. The versatile pyrimidine scaffold has been shown to interact with a range of other cellular targets.
Studies have identified derivatives of 5-bromopyrimidine as inhibitors of kinases crucial to the life cycle of the malaria parasite, Plasmodium falciparum. nih.gov These include PfGSK3 and PfPK6, the latter being expressed predominantly during the trophozoite and schizont stages of parasite development. nih.gov Furthermore, the P. falciparum cGMP-dependent protein kinase (PfCLK3), a validated drug target that plays a role in parasite RNA processing, is also susceptible to inhibition by pyrimidine-based compounds. nih.gov
In the context of cancer research, pyrimidine derivatives are being explored as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). mdpi.com The inclusion of a bromine atom in such structures has been noted in several compounds with potent anticancer activity, which is often achieved through the inhibition of cell proliferation and the induction of apoptosis. mdpi.comnih.gov
Table 3: Additional Biological Targets for Bromopyrimidine Derivatives
| Target | Organism/Context | Biological Role |
| PfGSK3 / PfPK6 | Plasmodium falciparum | Parasite development and maturation. nih.gov |
| PfCLK3 | Plasmodium falciparum | Parasite RNA processing. nih.gov |
| BRD4 / PLK1 | Cancer | Transcriptional regulation and mitotic progression. mdpi.com |
Cellular Pathway Modulation Studies (In Vitro)
The inhibition of key cellular enzymes by this compound and related compounds directly translates to significant effects on cell cycle progression. The uncontrolled cell cycle is a primary characteristic of cancer cells, making it a key target for therapeutic agents. mdpi.com
Inhibitors of cyclin-dependent kinases, particularly CDK4 and CDK6, are known to induce cell cycle arrest in the G1 phase. nih.gov This is achieved by preventing the phosphorylation of the retinoblastoma protein (Rb), which in its active, hypo-phosphorylated state, blocks the transcription of genes required for the transition into the S phase. biorxiv.org Pyrimidine-based CDK4/6 inhibitors effectively halt cell cycle commitment at the restriction point. nih.govbiorxiv.org
Furthermore, brominated compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. mdpi.comnih.gov Depending on the specific compound and cell type, this arrest can occur at different phases of the cell cycle. For example, some agents induce arrest at the G2/M transition, an effect that is often associated with the downregulation of G2/M regulatory proteins like cyclin A and cyclin B1. mdpi.com This can ultimately lead to mitotic catastrophe and apoptotic cell death. mdpi.comnih.gov
Table 4: Effects of Pyrimidine-Based Inhibitors on Cell Cycle Progression
| Cell Cycle Phase of Arrest | Associated Mechanism | Key Molecular Events |
| G1 Phase | Inhibition of CDK4/6 | Prevention of Rb phosphorylation; blockage of E2F-mediated transcription. nih.govbiorxiv.org |
| G2/M Phase | General Anti-proliferative Effect | Downregulation of Cyclin A and Cyclin B1; potential for mitotic catastrophe. mdpi.com |
Apoptosis Induction and Related Mechanisms
Brominated compounds are a subject of interest in anticancer research due to their capacity to interact with cancer cells and trigger cell death. nih.gov The mechanisms often involve the induction of apoptosis, a form of programmed cell death, and the inhibition of cell proliferation. nih.gov While direct studies on this compound are not extensively documented in publicly available research, the pro-apoptotic activities of structurally similar pyrimidine derivatives have been investigated.
One such related compound, Pyrimethamine (B1678524) (2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine), a folic acid antagonist, has been shown to induce apoptosis in activated human T lymphocytes. nih.gov Research indicates that pyrimethamine's pro-apoptotic effect is initiated through the activation of a caspase-8 and caspase-10-dependent cascade, which subsequently leads to mitochondrial depolarization. nih.gov This mechanism is noteworthy as it appears to bypass the CD95/Fas receptor, a common pathway for apoptosis induction. nih.gov The pro-apoptotic activity of pyrimethamine was demonstrated in a patient with autoimmune lymphoproliferative syndrome, a condition characterized by defective Fas-induced apoptosis. nih.gov Treatment with pyrimethamine resulted in a "normalization" of lymphocyte apoptosis, suggesting a potential therapeutic application for compounds that can circumvent dysfunctional apoptotic pathways. nih.gov
The broader class of brominated compounds has been observed to induce apoptosis through various mechanisms, including the disruption of DNA synthesis and induction of DNA breaks. nih.gov For instance, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) functions as an anticancer agent by incorporating itself into DNA during replication, which leads to cell cycle arrest and subsequent apoptosis. nih.gov
Inhibition of Cell Proliferation in Research Cell Lines
The inhibition of cell proliferation is a key focus of anticancer drug development. Pyrimidine derivatives, due to their structural role in cellular processes, are considered valuable leads for discovering new therapeutic agents. nih.gov While specific data on the anti-proliferative effects of this compound are limited, research on related compounds provides insight into the potential activity of this chemical class.
Studies on novel aminopyrimidine-2,4-diones and related pteridines have demonstrated cytotoxic activity against various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. nih.gov These compounds have been designed as dual-target inhibitors of BRD4 and PLK1, proteins crucial for gene expression related to cell proliferation and survival. nih.gov
Another related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been identified as a potent inhibitor of mammalian dihydrofolate reductase. nih.gov This inhibition disrupts the synthesis of folic acid, a necessary component for cell division, and has shown significant activity against the Walker 256 carcinosarcoma in rats. nih.gov
The general mechanism for many pyrimidine-based compounds involves the inhibition of kinases, which are essential for both cancer progression and viral infections. mdpi.com
Table 1: Investigated Cell Lines and Effects of Related Pyrimidine Derivatives
| Cell Line | Compound Type | Observed Effect |
| Human T lymphocytes | Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine) | Induction of apoptosis via caspase activation nih.gov |
| MDA-MB-231 (Breast Cancer) | Aminopyrimidine-2,4-diones | Cytotoxic activity nih.gov |
| HT-29 (Colorectal Cancer) | Aminopyrimidine-2,4-diones | Cytotoxic activity nih.gov |
| U-937 (Renal Cancer) | Aminopyrimidine-2,4-diones | Cytotoxic activity nih.gov |
| Walker 256 Carcinosarcoma | 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Inhibition of tumor growth nih.gov |
Antimicrobial Activity Mechanisms (In Vitro Research)
The antimicrobial properties of pyrimidine derivatives have been a subject of considerable research interest. A study on a closely related compound, 6-Chloro-2,4-diamino pyrimidine, investigated its antibacterial activity against a panel of bacterial strains. researchgate.net The compound exhibited low antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp, Klebsiella spp, and Salmonella spp when compared to standard antibiotics. researchgate.net
In a different study, 2,4-diamino-5-bromo-6-substituted pyrimidine derivatives were synthesized and evaluated for their anti-tubercular activity. mdpi.com This indicates that the 2,4-diaminopyrimidine core with a bromine at the 5-position is being actively explored for its potential against Mycobacterium tuberculosis. mdpi.com
General research into pyrimidine and pyrimidopyrimidine derivatives has shown that certain synthesized compounds exhibit excellent antimicrobial activities against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.gov
While the specific mechanisms of bacterial growth inhibition for this compound are not well-defined in the available literature, studies on other antimicrobial compounds offer potential models. For instance, the antimicrobial action of some compounds involves disrupting the bacterial cell membrane. nih.gov This can lead to increased cell permeability, leakage of essential intracellular components like proteins and DNA, and ultimately cell death. nih.gov Another mechanism of action can be the inhibition of the bacterial respiratory chain, which is vital for energy production. nih.gov For example, the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to cause membrane damage and disrupt the respiratory chain in susceptible bacteria. nih.gov
Table 2: Antimicrobial Screening of a Related Pyrimidine Derivative
| Bacterial Strain | Compound Screened | Observed Activity |
| Staphylococcus aureus | 6-Chloro-2,4-diamino pyrimidine | Low antibacterial activity researchgate.net |
| Escherichia coli | 6-Chloro-2,4-diamino pyrimidine | Low antibacterial activity researchgate.net |
| Bacillus cereus | 6-Chloro-2,4-diamino pyrimidine | Low antibacterial activity researchgate.net |
| Streptococcus spp | 6-Chloro-2,4-diamino pyrimidine | Low antibacterial activity researchgate.net |
| Klebsiella spp | 6-Chloro-2,4-diamino pyrimidine | Low antibacterial activity researchgate.net |
| Salmonella spp | 6-Chloro-2,4-diamino pyrimidine | Low antibacterial activity researchgate.net |
Antiviral Activity Mechanisms (In Vitro Research)
The antiviral potential of pyrimidine analogues is an active area of research. A study on 5-bromo (or chloro)-6-azido-5,6-dihydro-2'-deoxyuridine and -thymidine derivatives reported a broad spectrum of anti-herpes activity. nih.gov These compounds were effective against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV). nih.gov This highlights the potential of 5-bromo-pyrimidine structures in antiviral drug discovery.
Other pyrimidine derivatives have also been investigated for their antiviral properties. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated as potential antiviral agents. mdpi.com The rationale for exploring these compounds often stems from their ability to inhibit kinases, which are crucial for viral replication cycles. mdpi.com
Furthermore, broad-spectrum antiviral compounds are continuously being evaluated in vitro against various viruses. nih.gov
Anti-inflammatory and Immunomodulatory Research (In Vitro)
The anti-inflammatory and immunomodulatory effects of pyrimidine derivatives have been explored in several in vitro studies. A related compound, 2,4-diamino-6-hydroxy pyrimidine, has been shown to inhibit the formation of nitrosyl-complexes induced by non-steroidal anti-inflammatory drugs (NSAIDs) in rat jejunum, a process linked to intestinal damage. nih.gov This suggests a potential protective effect in the context of NSAID-induced inflammation. nih.gov
More broadly, research into new pyrimidine and pyrimidopyrimidine derivatives has included assessments of their in vitro anti-inflammatory activity. nih.gov One method used is the membrane stabilization or anti-hemolytic activity assay, which can indicate a compound's ability to protect red blood cells from hemolysis, a process often associated with inflammation. nih.gov
The immunomodulatory properties of some natural extracts containing compounds with pyrimidine-like structures have also been noted. For example, fucoidan (B602826) extracts have demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) and human THP-1 cells. mdpi.com
Cyclooxygenase (COX) Inhibition Studies
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov
Although no specific studies on this compound's effect on COX enzymes were identified, research on other pyrimidine derivatives has demonstrated their potential as selective COX-2 inhibitors. nih.govnih.gov For instance, certain pyrimidine-5-carbonitrile derivatives have shown potent and selective COX-2 inhibitory activity. researchgate.net The general structure-activity relationship (SAR) for many COX-2 inhibitors indicates that the presence of specific pharmacophores can lead to selective binding to the larger active site of the COX-2 enzyme compared to COX-1. nih.govbrieflands.com The anti-inflammatory effects of some pyrimidine derivatives have been attributed to their ability to suppress COX-2 expression and activity. allresearchjournal.com
The potential for this compound to act as a COX inhibitor would likely depend on how the bromo and chloro substituents at the 5 and 6 positions, respectively, along with the diamino groups at the 2 and 4 positions, interact with the active sites of the COX isoforms. Molecular docking studies on various pyrimidine derivatives have been used to predict their binding affinity and selectivity for COX-1 and COX-2. nih.gov
Table 1: COX Inhibition by Selected Pyrimidine Derivatives This table presents data for related pyrimidine compounds to illustrate the potential activity of the pyrimidine scaffold, as no direct data for this compound is available.
| Compound Type | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Pyrimidine Derivative L1 | COX-1 | >100 | >100 |
| COX-2 | 1.0 | ||
| Pyrimidine Derivative L2 | COX-1 | >100 | >100 |
| COX-2 | 1.0 | ||
| Pyrazole-pyrimidine hybrid | COX-1 | 3.97-10.11 | - |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1. Data is illustrative and sourced from studies on various pyrimidine derivatives. nih.govallresearchjournal.com
Nitric Oxide (NO) Production Inhibition Mechanisms
Nitric oxide (NO) is a signaling molecule with diverse physiological roles, but its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. nih.gov Therefore, inhibiting iNOS or NO production is a valid strategy for developing anti-inflammatory agents.
Direct research on this compound's impact on NO production is not readily found. However, studies on a series of 5-substituted 2-amino-4,6-dichloropyrimidines have shown that these compounds can inhibit immune-activated NO production in vitro. This suggests that the pyrimidine core, with specific halogen substitutions, can be a key structural feature for this activity. The mechanism of this inhibition is thought to be a feedback inhibition of the nitric oxide synthase enzyme itself. nih.gov
Table 2: Inhibition of Nitric Oxide Production by 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives This table presents data for related compounds to illustrate the potential activity of the substituted pyrimidine scaffold, as no direct data for this compound is available.
| 5-Substituent | IC50 (µM) for NO Production Inhibition |
|---|---|
| Fluoro | ~2 |
| Chloro | ~9 |
| Bromo | ~12 |
| Iodo | ~15 |
IC50: The half maximal inhibitory concentration for nitric oxide production. Data is illustrative and based on studies of 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov
Applications of 5 Bromo 6 Chloropyrimidine 2,4 Diamine As Research Building Blocks and Chemical Probes
Role in Organic Synthesis of Complex Heterocycles
The structural framework of 5-Bromo-6-chloropyrimidine-2,4-diamine, with its multiple reaction sites, provides a versatile platform for the construction of a wide array of complex heterocyclic compounds. The presence of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, while the amino groups can be involved in cyclization and condensation reactions.
Precursor for Advanced Pyrimidine (B1678525) Derivatives and Fused Systems
The compound is a pivotal starting material for the synthesis of more elaborate pyrimidine derivatives and fused heterocyclic systems. The reactivity of the halogen substituents is central to these transformations. For instance, the chlorine atom can be selectively displaced by nucleophiles, and the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other carbon-based substituents at the 5-position. entrepreneur-cn.com
Research has demonstrated the utility of related 2,4-diaminopyrimidine (B92962) scaffolds in the construction of bicyclic systems like pyrido[2,3-d]pyrimidines and furo[2,3-d]pyrimidines. researchgate.netnih.gov These fused systems are of considerable interest due to their presence in numerous biologically active molecules. The synthesis of such structures often involves the initial elaboration of the pyrimidine core, followed by annulation reactions to form the second ring. For example, a general route to pyrido[2,3-d]pyrimidines can involve the condensation of a suitably substituted pyrimidine with a three-carbon component.
A notable application is in the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines, which are tricyclic systems with interesting biological properties. nih.gov The synthesis of these complex heterocycles often relies on the reactivity of aminopyrimidine precursors.
Synthetic Intermediate for Diverse Pharmacologically Relevant Scaffolds
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, and this compound serves as a valuable intermediate in the synthesis of compounds with potential therapeutic applications. The ability to introduce a variety of substituents at different positions on the pyrimidine ring allows for the fine-tuning of the molecule's biological activity.
For example, derivatives of 2,4-diaminopyrimidine have been explored as inhibitors of various enzymes. The synthesis of potential Focal Adhesion Kinase (FAK) inhibitors has been reported starting from related 2,4,5-trisubstituted pyrimidines. entrepreneur-cn.com FAK is a target in cancer therapy, and its inhibition can impede tumor growth and metastasis.
Furthermore, the 2,4-diaminopyrimidine moiety is a key feature in classical antifolates, which are compounds that interfere with the metabolism of folic acid and are used as anticancer and antimicrobial agents. The synthesis of furo[2,3-d]pyrimidine-based antifolates has been described, highlighting the importance of this heterocyclic system in drug discovery. researchgate.net
Development of Chemical Libraries and Analogues for Screening
The versatility of this compound makes it an ideal scaffold for the construction of chemical libraries. These libraries, containing a multitude of related but structurally diverse compounds, are essential for high-throughput screening campaigns aimed at identifying new drug leads.
By systematically varying the substituents at the chloro and bromo positions, as well as by modifying the amino groups, a large number of analogues can be generated from this single precursor. For instance, a series of novel bromo-pyrimidine derivatives has been synthesized and evaluated for their anticancer and antimicrobial activities. Current time information in Pasuruan, ID. This approach allows researchers to explore the structure-activity relationships (SAR) within a class of compounds, identifying the key structural features responsible for their biological effects.
The generation of a library of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives for anti-tubercular screening further illustrates this application. entrepreneur-cn.com In this case, the bromine atom of a related precursor was replaced with various aryl groups via Suzuki coupling, leading to a diverse set of compounds for biological testing.
Below is a representative table of reaction types used to generate analogues from a diaminopyrimidine core for screening purposes.
| Reaction Type | Position of Modification | Example of Reagent | Resulting Functional Group |
| Nucleophilic Aromatic Substitution | C6 (replacing Chlorine) | Amines, Alcohols, Thiols | Substituted amino, alkoxy, or thioether |
| Suzuki Coupling | C5 (replacing Bromine) | Arylboronic acids | Aryl group |
| Buchwald-Hartwig Amination | C5 (replacing Bromine) | Amines | Substituted amino group |
| Sonogashira Coupling | C5 (replacing Bromine) | Terminal alkynes | Alkynyl group |
Potential in Material Science Research (Theoretical and Analogous Compound Studies)
While direct applications of this compound in material science are not extensively documented, theoretical studies and research on analogous compounds suggest potential in this field. Halogenated organic molecules are known to possess interesting electronic and photophysical properties, making them candidates for various materials applications.
The presence of bromine and chlorine atoms can influence the intermolecular interactions, such as halogen bonding, which can play a crucial role in the solid-state packing and, consequently, the material's properties. Theoretical studies on halogenated pyrimidines have explored their vacuum ultraviolet spectroscopy and electron-impact ionization cross-sections, providing fundamental insights into their electronic structure and behavior upon interaction with radiation.
Furthermore, pyrimidine derivatives, in general, have been investigated for their potential as luminescent materials, in photovoltaics, and for non-linear optical (NLO) properties. The extended π-system of the pyrimidine ring, which can be further extended through substitution, is key to these applications. Halogenation can modulate these electronic properties. Although specific research on this compound for these purposes is sparse, its structural motifs are present in compounds studied for such applications.
Agrochemical Research Applications (General Class of Compounds)
The pyrimidine ring is a common structural motif in a variety of agrochemicals, including herbicides, fungicides, and insecticides. While specific data on the direct use of this compound in commercial agrochemical products is limited, its role as a synthetic intermediate for this class of compounds is well-recognized. researchgate.net
The general class of chloropyrimidine diamines and other halogenated pyrimidines are utilized as building blocks in the synthesis of active ingredients for crop protection. Current time information in Pasuruan, ID. For instance, derivatives of pyrimidine have been shown to exhibit herbicidal activity by inhibiting essential plant enzymes. The ability to introduce various functional groups onto the pyrimidine scaffold allows for the optimization of herbicidal efficacy and selectivity.
Research into pyrimidine-based compounds has led to the development of new herbicides. For example, certain pyrimidine thiourea (B124793) derivatives have demonstrated good herbicidal activity. The fungicidal and insecticidal potential of pyrimidine derivatives is also an active area of research. The halogen atoms on the pyrimidine ring can enhance the biological activity and influence the metabolic stability of the resulting agrochemical.
The following table summarizes the potential agrochemical applications of the general class of substituted pyrimidine compounds.
| Agrochemical Application | Mode of Action (Example) |
| Herbicides | Inhibition of essential plant enzymes (e.g., acetolactate synthase) |
| Fungicides | Disruption of fungal cell membrane or metabolic pathways |
| Insecticides | Acting on the nervous system of insects |
Future Research Directions and Unexplored Avenues for 5 Bromo 6 Chloropyrimidine 2,4 Diamine
Development of Novel Synthetic Routes and Green Chemistry Approaches
Future research into the synthesis of 5-Bromo-6-chloropyrimidine-2,4-diamine and its derivatives should prioritize the adoption of green chemistry principles to enhance sustainability and efficiency. rasayanjournal.co.in Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve hazardous reagents and solvents. rasayanjournal.co.in The development of novel synthetic routes could focus on several key areas:
Microwave-Assisted and Ultrasound Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other pyrimidine compounds and could be adapted for the synthesis of this compound. rasayanjournal.co.inhilarispublisher.com
Eco-Friendly Catalysts: Investigating the use of benign catalysts, such as molecular iodine or heterogeneous catalysts, could replace more toxic and difficult-to-remove metal catalysts often used in cross-coupling reactions. mdpi.com
Solvent-Free and Aqueous Reactions: Exploring solvent-free reaction conditions or the use of water as a solvent would significantly reduce the environmental impact of the synthesis process. hilarispublisher.comshd-pub.org.rs
A key starting material for many diaminopyrimidine derivatives is 2,4-diamino-6-chloropyrimidine. nih.govmdpi.com Greener approaches to the synthesis of this precursor, and its subsequent bromination, would be a significant step forward.
Advanced Spectroscopic and Structural Analyses for Dynamic Molecular Behavior
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for rational drug design and the development of new applications. Future research should employ a combination of advanced analytical techniques:
Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure would provide precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. acs.org This structural data is invaluable for computational modeling.
Multinuclear NMR Spectroscopy: In-depth 1D and 2D NMR studies (¹H, ¹³C, ¹⁵N) in various solvents can elucidate the electronic environment of the pyrimidine core and its substituents, providing insights into tautomeric forms and rotational barriers.
Vibrational Spectroscopy (FT-IR and Raman): These techniques can probe the vibrational modes of the molecule, offering a sensitive measure of intermolecular interactions and conformational changes. The nitrile stretching vibration in related compounds has been used as an infrared probe to report on biological environments. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in solution and its interactions with biological macromolecules. acs.orgnih.gov This can reveal important information about conformational flexibility and binding modes that are not apparent from static crystal structures.
| Analytical Technique | Information Gained | Relevance |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, angles, intermolecular interactions. | Foundation for computational modeling and understanding solid-state packing. |
| Multinuclear NMR Spectroscopy | Electronic environment, tautomerism, rotational barriers. | Elucidation of solution-state structure and dynamics. |
| FT-IR and Raman Spectroscopy | Vibrational modes, intermolecular interactions, conformational changes. | Probing molecular interactions and environmental sensitivity. |
| Molecular Dynamics Simulations | Dynamic behavior, conformational flexibility, binding modes with macromolecules. | Understanding interactions with biological targets. |
Deeper Mechanistic Biological Pathway Elucidation in Complex In Vitro Systems
The 2,4-diaminopyrimidine (B92962) core is a well-established pharmacophore, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotes and eukaryotes. nih.govresearchgate.net This has led to the development of antibacterial and anticancer agents. nih.gov Future research on this compound should delve deeper into its potential biological activities:
DHFR Inhibition Profiling: A thorough investigation of its inhibitory activity against DHFR from various species (e.g., human, bacterial, fungal) could identify selective inhibitors. researchgate.net
Kinase Inhibition Assays: Many pyrimidine derivatives are potent kinase inhibitors. nih.govnih.gov Screening this compound against a panel of kinases implicated in cancer and other diseases could uncover novel therapeutic targets.
Antiviral and Antiparasitic Activity: The pyrimidine scaffold is present in numerous antiviral and antiparasitic drugs. nih.gov Evaluation in relevant in vitro models for viruses such as Newcastle disease virus or parasites like Plasmodium falciparum is warranted. nih.gov
Advanced Cell-Based Assays: Moving beyond simple cytotoxicity assays, future studies should employ more complex in vitro systems, such as 3D cell cultures or co-culture models, to better mimic the in vivo environment and elucidate the compound's mechanism of action on cellular pathways, including apoptosis and cell cycle regulation. rsc.org
Integration of Computational Design and Predictive Modeling for New Derivative Discovery
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new derivatives of this compound. rsc.orgnih.govbio-itworld.com A synergistic approach combining computational design with synthetic chemistry is a promising avenue for future research:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can identify key molecular descriptors that correlate with biological activity, enabling the prediction of the potency of virtual compounds before their synthesis. nih.govmdpi.com
Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound and its derivatives within the active sites of target proteins, such as DHFR or various kinases. nih.gov This can guide the design of more potent and selective inhibitors.
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential features required for biological activity. These models can then be used to screen virtual libraries for new hit compounds.
Predictive ADMET Modeling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles.
| Computational Method | Application for Derivative Discovery |
| QSAR | Predict bioactivity and identify key molecular features. |
| Molecular Docking | Predict binding modes and affinities to target proteins. |
| Pharmacophore Modeling | Define essential features for activity and screen virtual libraries. |
| Predictive ADMET Modeling | Early assessment of pharmacokinetic and toxicity profiles. |
Exploration of this compound in Emerging Interdisciplinary Research Fields
The unique electronic and structural features of this compound make it an interesting candidate for exploration in interdisciplinary fields beyond medicinal chemistry:
Materials Science: The pyrimidine nucleus with its potential for extended conjugation can be a building block for organic light-emitting diodes (OLEDs) and other functional materials. rasayanjournal.co.in The bromine and chlorine atoms offer sites for further functionalization to tune the material's electronic and photophysical properties.
Chemical Biology: The compound could be developed into a chemical probe to study biological processes. For example, the bromine atom allows for facile modification via cross-coupling reactions to attach fluorophores or affinity tags. The potential for this scaffold to act as an infrared probe could also be explored. acs.org
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino groups and the nitrogen atoms in the pyrimidine ring make it a potential building block for the construction of well-defined supramolecular architectures, such as molecular cages or polymers.
Q & A
Basic: What synthetic strategies are effective for preparing 5-Bromo-6-chloropyrimidine-2,4-diamine?
Answer:
The compound can be synthesized via selective amination of halogenated pyrimidine precursors. A validated method involves:
Nitro Reduction : Reduce a nitro-substituted intermediate (e.g., 5-bromo-6-chloro-4-nitropyrimidine) using stannous chloride in HCl at 273 K to introduce an amine group .
Stepwise Amination : Substitute remaining halogens (Br/Cl) with ammonia under controlled temperature and pH to avoid over-amination.
Purification : Recrystallize from acetonitrile or ethyl acetate to isolate high-purity product (>98% GC purity) .
| Key Reaction Steps | Conditions | Purpose |
|---|---|---|
| Nitro group reduction | SnCl₂·2H₂O in HCl, 273 K | Convert nitro to amine |
| Alkaline extraction | NaOH, ethyl acetate | Separate organic phase |
| Recrystallization | Acetonitrile, slow evaporation | Obtain X-ray quality crystals |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR identifies amine protons (δ 5.2–6.8 ppm) and distinguishes bromo/chloro substituents via coupling patterns.
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₄H₅BrClN₄: theoretical 222.94 g/mol).
- X-ray Crystallography : SHELX software resolves hydrogen-bonding networks (e.g., N–H···N interactions) and planar pyrimidine geometry (r.m.s. deviation <0.1 Å) .
Advanced: How to resolve contradictions in substitution reactivity between C5-Br and C6-Cl?
Answer:
Discrepancies arise from electronic (inductive effects) and steric factors. Methodological approaches include:
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents).
- Computational Modeling : DFT calculations predict charge distribution (C5-Br: more electrophilic due to adjacent amine groups).
- Comparative Analysis : Use 6-chloropyrimidine-2,4-diamine (CAS 156-83-2 ) as a control to isolate positional effects.
Advanced: How to design biological activity assays for derivatives?
Answer:
- Target Selection : Prioritize kinases or DNA repair enzymes based on structural analogs (e.g., minoxidil derivatives ).
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus).
- Anticancer : MTT assay on cancer cell lines (IC₅₀ determination).
- QSAR Modeling : Use Hammett σ values for Br/Cl to correlate electronic effects with activity .
Basic: What recrystallization conditions yield high-purity material?
Answer:
- Solvent System : Acetonitrile/water (9:1 v/v) at 4°C promotes slow crystal growth.
- pH Control : Maintain pH >7 to prevent amine protonation and ensure solubility.
- Yield Optimization : Sequential recrystallization (as in ) achieves >90% purity.
Advanced: How to identify and quantify synthetic impurities?
Answer:
- HPLC-MS : C18 column with 0.1% TFA mobile phase separates isomers (e.g., 6-chloropyrimidine-2,4-diamine 3-oxide, CAS 35139-67-4 ).
- Impurity Profiling :
| Common Impurities | CAS | Detection Method |
|---|---|---|
| 6-Chloropyrimidine-2,4-diamine | 156-83-2 | HPLC retention time 8.2 min |
| Desoxyminoxidil | 24867-26-3 | MS/MS fragmentation m/z 208 → 165 |
- 2D NMR : NOESY correlates spatial proximity of Br/Cl substituents to confirm regiochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
